molecular formula C11H7F2NO2 B6301941 1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline CAS No. 2301850-20-2

1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline

Cat. No.: B6301941
CAS No.: 2301850-20-2
M. Wt: 223.17 g/mol
InChI Key: KOVDRRTWIBYGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline core, which is fused with a dioxole ring and substituted with two fluorine atoms and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator to form 2,2-difluoro-1,3-benzodioxole . This intermediate can then be further reacted with appropriate reagents to introduce the quinoline core and the methyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in optimizing the reaction conditions and improving the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the high quality of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the quinoline core.

    Substitution: The fluorine atoms and the methyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as amines, thiols, or halogens.

Scientific Research Applications

1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline include:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which include the quinoline core, the dioxole ring, and the fluorine and methyl substitutions. These features confer unique chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,2-difluoro-6-methyl-[1,3]dioxolo[4,5-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c1-6-2-3-7-4-9-10(5-8(7)14-6)16-11(12,13)15-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVDRRTWIBYGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=C(C=C2C=C1)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.